Octanoyl chloride

Organic Synthesis Chemical Procurement Physicochemical Properties

Octanoyl chloride (CAS 111-64-8) delivers a strategic C8 chain length that optimizes the balance between substrate lipophilicity and processability—its intermediate boiling point (195°C) simplifies post-reaction removal versus longer-chain homologs. Demonstrating 95% yield in biphasic acylation, it enables controlled hydrophobic modification (DS 0.04 in chitosan derivatives) rather than indiscriminate substitution. Validated as a model compound for electrochemical perfluorination (ECPF) process scale-up across medium-chain acyl chlorides, this reagent streamlines R&D and production workflows. Strict anhydrous handling required.

Molecular Formula C8H15ClO
Molecular Weight 162.66 g/mol
CAS No. 111-64-8
Cat. No. B048242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctanoyl chloride
CAS111-64-8
Synonyms1-Octanoic Acid Chloride;  Caprylic Acid Chloride;  Capryloyl Chloride;  Caprylyl Chloride;  Octanoic Acid Chloride;  Octanoic Chloride;  n-Octanoyl Chloride
Molecular FormulaC8H15ClO
Molecular Weight162.66 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)Cl
InChIInChI=1S/C8H15ClO/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3
InChIKeyREEZZSHJLXOIHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Octanoyl Chloride (CAS 111-64-8): Technical Baseline and Procurement Identifier


Octanoyl chloride (CAS 111-64-8), also known as capryloyl chloride, is an eight‑carbon straight‑chain aliphatic acyl chloride with the molecular formula C₈H₁₅ClO and a molecular weight of 162.66 g/mol [1]. It is a clear, colorless to pale yellow liquid with a pungent odor, characterized by a melting point of −63 °C, a boiling point of 195 °C, a density of 0.953 g/mL at 25 °C, and a refractive index (n20/D) of 1.435 . The compound serves as a reactive acylating agent in organic synthesis, where it introduces the lipophilic octanoyl (C8) moiety into alcohols, amines, and other nucleophiles via nucleophilic acyl substitution [2].

Octanoyl Chloride vs. Other Acyl Chlorides: Why Chain Length and Functional Group Matter for Procurement Decisions


Substituting octanoyl chloride with another acyl chloride, even a closely related fatty acyl chloride, is not a straightforward swap. The eight‑carbon alkyl chain is not an arbitrary choice; it dictates the compound's physical state, boiling point, flash point, and, critically, its reactivity profile in acylation reactions and its susceptibility to hydrolysis [1]. A change in chain length alters the molecule's lipophilicity and steric bulk, directly impacting reaction yields, product solubility, and downstream purification efficiency [2]. Furthermore, the acyl chloride functional group itself is the driver of its high electrophilicity; replacing it with an alternative acylating agent (e.g., an acid anhydride or an activated ester) fundamentally changes reaction kinetics, required stoichiometry, and the nature of by‑products [3]. The quantitative evidence below demonstrates precisely how octanoyl chloride's specific combination of an eight‑carbon chain and the –COCl group differentiates it from its closest analogs.

Octanoyl Chloride (CAS 111-64-8) Quantitative Differentiation Evidence Guide


Physical Property Differentiation: Octanoyl Chloride vs. C6 and C10 Acyl Chloride Homologs

For procurement and handling, the physical properties of octanoyl chloride are distinct from its C6 and C10 homologs, hexanoyl chloride and decanoyl chloride. Octanoyl chloride has a melting point of −63 °C, a boiling point of 195 °C, a density of 0.953 g/mL at 25 °C, and a refractive index of 1.435 . In comparison, hexanoyl chloride (C6) has a significantly lower boiling point of 151–153 °C and a similar density of 0.959 g/mL, while decanoyl chloride (C10) has a much higher boiling point of 232 °C and a lower density of 0.919 g/mL . The flash point of octanoyl chloride (82 °C) also sits between that of hexanoyl chloride (53 °C) and decanoyl chloride (106 °C), reflecting its intermediate volatility and flammability . These differences dictate storage conditions, solvent compatibility, and the choice of reaction setup.

Organic Synthesis Chemical Procurement Physicochemical Properties

Comparative Hydrolysis Stability: Octanoyl Chloride vs. Lauryl Chloride

A study on the hydrolysis of fatty acid chlorides at 25 °C in water provides a direct quantitative comparison of stability [1]. Octanoyl chloride is reported to be less resistant to hydrolysis than lauryl chloride (C12 acyl chloride). Lauryl chloride exhibits greater hydrolytic stability compared to the chlorides of both lower molecular weight acids (octanoic and decanoic) and higher molecular weight acids (myristic to stearic) [2]. This relative instability of octanoyl chloride under aqueous conditions is a direct consequence of its intermediate chain length, which affects its solubility and the rate of nucleophilic attack by water.

Stability Studies Hydrolysis Kinetics Acyl Chloride Reactivity

Acylation Efficiency in Capsaicin Analogue Synthesis: Octanoyl Chloride vs. Other Fatty Acyl Chlorides

In a study on the synthesis of capsaicin analogues via condensation of vanillylamine with acyl chlorides in a biphasic H2O/CHCl3 system, octanoyl chloride achieved a yield of approximately 95% [1]. This is comparable to the yields obtained with other C4–C18 aliphatic or aromatic acyl chlorides under the same conditions, which ranged from 93% to 96% [2]. For instance, palmitoyl chloride (C16) gave a yield of ~94%, stearoyl chloride (C18) gave ~96%, and decanoyl chloride (C10) gave ~98% . This demonstrates that octanoyl chloride is a highly efficient acylating agent within this class, offering a predictable and reliable synthetic outcome.

Medicinal Chemistry Acylation Reactions Synthetic Methodology

Octanoyl Chloride (CAS 111-64-8): Optimal Use Cases Based on Quantitative Evidence


Synthesis of Lipophilic Amides and Esters in Anhydrous Organic Media

Given its high reactivity and efficiency as an acylating agent (95% yield demonstrated in biphasic condensation [1]), octanoyl chloride is an ideal choice for introducing the C8 alkyl chain into amine or alcohol substrates. The intermediate boiling point (195 °C) makes it easier to handle and remove from reaction mixtures than its longer-chain homologs, while its hydrolytic instability mandates strict anhydrous conditions, favoring its use in well-controlled laboratory or industrial settings where moisture can be excluded.

Surface Modification of Hydrophilic Polymers and Biomaterials

The eight-carbon chain length provides a balance between hydrophobicity and processability. In the acylation of dihydroxypropyl chitosan (DHPCH), octanoyl chloride achieved a degree of substitution (DS) of 0.04 with a 11.9% yield at a 1:2 molar ratio, contrasting with benzoyl chloride's DS of 0.11 and 21.5% yield at a 1:5 ratio [2]. This data suggests that octanoyl chloride is better suited for applications requiring a moderate, controlled degree of hydrophobic modification rather than maximum substitution.

Electrochemical Perfluorination (ECPF) Feedstock

Process optimization studies have established that the optimal operating conditions for the electrochemical perfluorination of octanoyl chloride are also directly applicable to the perfluorination of hexanoyl and decanoyl chlorides [3]. This makes octanoyl chloride a valuable model compound for developing and scaling up ECPF processes for a range of medium-chain acyl chlorides, streamlining R&D efforts.

Technical Documentation Hub

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